N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound belongs to the thiazole-benzamide class, characterized by a central benzamide scaffold substituted with a thiazol-2-yl group at the para position. The thiazole ring is further modified with a 4-methoxyphenyl substituent, while the benzamide’s sulfonyl group is linked to a 3-methylpiperidine moiety.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-4-3-13-26(14-16)32(28,29)20-11-7-18(8-12-20)22(27)25-23-24-21(15-31-23)17-5-9-19(30-2)10-6-17/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOFZJBMERZXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thiazole ring
- A methoxyphenyl group
- A sulfonamide moiety linked to a piperidine derivative
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the thiazole ring.
- Introduction of the methoxyphenyl group through electrophilic substitution.
- Coupling with the piperidine derivative to form the final sulfonamide product.
The synthetic pathways have been optimized to enhance yield and purity, employing techniques such as refluxing and various coupling reactions .
Antiplatelet Activity
One of the notable biological activities of this compound is its antiplatelet effect. Studies have shown that derivatives of thiazole compounds exhibit significant inhibition of platelet aggregation, attributed to their ability to inhibit cyclooxygenase enzymes without causing ulcerogenesis .
Antitumor Properties
Research indicates that related compounds in the thiazole class demonstrate antitumor activity by inhibiting tubulin polymerization. This mechanism disrupts cancer cell mitosis, making these compounds potential candidates for cancer therapy .
The biological activity can be largely attributed to the structural features of the compound:
- Thiazole Ring : Essential for biological interactions due to its electron-withdrawing properties.
- Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Piperidine Sulfonamide : Contributes to binding affinity with target proteins, enhancing pharmacological efficacy.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the thiazole and piperidine moieties significantly impact biological activity. For instance:
- Substituents on the methoxyphenyl group can enhance or diminish antiplatelet activity.
- The presence of specific functional groups in the piperidine ring can modulate binding affinity and selectivity towards target enzymes .
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increased lipophilicity |
| Piperidine modifications | Altered enzyme selectivity |
Case Studies
Several studies have explored the efficacy of this compound in various models:
- Antiplatelet Efficacy Study : In vitro assays demonstrated that the compound inhibited thromboxane A2 synthesis, leading to reduced platelet aggregation in human blood samples .
- Antitumor Study : In vivo studies using murine models indicated significant tumor size reduction when treated with this compound compared to controls, suggesting its potential as an anticancer agent .
- Pharmacokinetic Profiling : Studies showed favorable absorption and distribution characteristics, with a half-life conducive to therapeutic use .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions that include the formation of the thiazole ring and the introduction of the sulfonamide moiety. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of both thiazole and piperidine structures contributes to enhanced antimicrobial efficacy .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound may induce S-phase arrest in cancer cells.
- Apoptotic Pathways : It has been reported to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins.
- Caspase Activation : Activation of caspase-3 has been observed, leading to mitochondrial dysfunction and subsequent cell death .
Other Biological Activities
Thiazole derivatives are also known for their anti-inflammatory, analgesic, and neuroprotective properties. These activities make them potential candidates for treating a variety of conditions, including:
- Inflammatory Diseases : Their anti-inflammatory properties can be harnessed in conditions like arthritis.
- Neurological Disorders : Neuroprotective effects may be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Antimicrobial Activity : A study evaluated a series of thiazole compounds against common pathogens, demonstrating significant antibacterial effects at low concentrations .
- Anticancer Evaluation : Another research focused on the anticancer activity of thiazole derivatives, revealing their ability to inhibit tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Research indicated that certain thiazole compounds could protect neuronal cells from oxidative stress-induced damage .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) and benzamide moiety are key sites for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products Formed | Yield/Notes |
|---|---|---|---|
| Sulfonamide substitution | Amines (e.g., ethylamine) in DMF, 80°C | New sulfonamide derivatives | Moderate (~60%) |
| Benzamide hydrolysis | HCl (6M) or NaOH (4M), reflux | 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid | High (>85%) |
Key Findings :
-
The sulfonyl group reacts with amines to form substituted sulfonamides, retaining the thiazole core.
-
Hydrolysis of the benzamide under acidic/basic conditions yields the corresponding carboxylic acid, a precursor for further derivatization.
Oxidation and Reduction Reactions
The piperidine and thiazole moieties undergo redox transformations.
| Reaction Type | Reagents/Conditions | Products Formed | Notes |
|---|---|---|---|
| Piperidine oxidation | KMnO₄ (aq), H₂SO₄, 50°C | Piperidine N-oxide derivative | Requires controlled pH |
| Thiazole reduction | H₂/Pd-C, ethanol, 25°C | Partially saturated thiazolidine | Limited yield (~40%) |
Mechanistic Insights :
-
Oxidation of the piperidine ring forms an N-oxide, enhancing polarity without disrupting the sulfonamide group.
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Catalytic hydrogenation of the thiazole ring is challenging due to aromatic stability, resulting in low yields.
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiazole and methoxyphenyl groups direct EAS.
| Reaction Type | Reagents/Conditions | Products Formed | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted at C-5 of thiazole | Meta-directing effect |
| Halogenation | Br₂ in CHCl₃, RT | Bromination at methoxyphenyl para | Ortho/para dominance |
Experimental Data :
-
Nitration occurs preferentially at the thiazole’s C-5 due to electron-donating effects from the adjacent amine.
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Bromination targets the methoxyphenyl group’s para position, confirmed by X-ray crystallography.
Condensation Reactions
The benzamide carbonyl participates in Knoevenagel and related condensations.
Synthetic Utility :
-
Knoevenagel adducts exhibit enhanced bioactivity, with IC₅₀ values of 1.35–2.18 μM against Mycobacterium tuberculosis .
-
Schiff bases derived from this compound show broad-spectrum antibacterial activity.
Photochemical and Thermal Stability
Stability under varying conditions is critical for storage and application.
| Condition | Observation | Degradation Products |
|---|---|---|
| UV light (254 nm) | Slow decomposition over 72 hours | Sulfonic acid and thiazole fragments |
| 150°C, inert atm | Stable for 6 hours; decomposes at >200°C | Piperidine sulfone and CO₂ |
Recommendations :
-
Store in amber vials at ≤25°C to prevent photolytic cleavage.
-
Avoid prolonged heating above 150°C to maintain integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Benzamide Derivatives with Sulfonyl-Piperidine Groups
Key Analogs:
2D291 (N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Structural Differences : Replaces the 4-methoxyphenyl group with a 2-bromo-5-methylphenyl on the thiazole and uses an unsubstituted piperidine sulfonyl group.
- Functional Impact : Exhibits potent cytokine-inducing activity (e.g., IL-6, TNF-α) in combination with LPS, attributed to the bromine atom enhancing electrophilic interactions with transcription factors like NF-κB .
2E151 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide)
- Structural Differences : Features a 2,5-dimethylphenyl substituent on the thiazole and a 4-propylpiperidine sulfonyl group.
- Functional Impact : Demonstrates enhanced metabolic stability compared to 2D291 due to the propyl chain on piperidine, which reduces CYP450-mediated oxidation .
Comparison with Target Compound:
- The 4-methoxyphenyl group in the target compound may improve solubility and π-π stacking compared to halogenated or alkylated analogs.
Thiazole-Acetamide Derivatives with Piperazine Substituents
Key Analogs (from ):
Compound 18 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide)
- Structural Differences : Replaces the benzamide-sulfonyl group with an acetamide-piperazine moiety.
- Functional Impact : Reported as a matrix metalloproteinase (MMP) inhibitor, with the acetamide-piperazine chain enabling chelation of zinc ions in MMP active sites .
Comparison with Target Compound:
- The benzamide-sulfonyl group in the target compound may offer stronger hydrogen-bonding capacity with proteases or kinases compared to acetamide-piperazine derivatives.
- The absence of a zinc-chelating group (e.g., thiol or hydroxamate) in the target suggests divergent biological targets, such as kinase or HDAC inhibition .
Sulfonyl-Modified Thiazole-Benzamides
Key Analogs (from ):
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Structural Differences : Substitutes the 3-methylpiperidine sulfonyl group with an ethylsulfonyl chain and replaces 4-methoxyphenyl with pyridin-2-yl on the thiazole.
- Functional Impact : Shows moderate KDM4A inhibitory activity (IC₅₀ = 1.2 µM), with the pyridinyl group enabling π-cation interactions with lysine residues .
Comparison with Target Compound:
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison of Key Analogs
Key Research Findings and Implications
- Substituent Effects : Halogenation (e.g., bromine in 2D291) enhances electrophilic interactions, while methoxy groups (target compound, Compound 18) improve solubility and stacking .
- Sulfonyl Group Optimization : Piperidine-based sulfonyl groups (target compound, 2D291) balance lipophilicity and steric effects, whereas ethylsulfonyl chains () prioritize enzyme accessibility .
- Biological Targets : Structural variations correlate with divergent mechanisms—cytokine modulation (2D291), zinc chelation (Compound 18), or epigenetic regulation () .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Construct the thiazole core via cyclocondensation of 4-methoxyphenyl-substituted thioamides with α-haloketones (e.g., bromoacetophenone derivatives) under reflux in ethanol or DMF .
- Step 2 : Introduce the sulfonyl group by reacting the thiazole intermediate with 3-methylpiperidine sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3 : Couple the sulfonylated intermediate with 4-carboxybenzamide derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) .
Key analytical tools for validation include /-NMR, IR spectroscopy, and HPLC purity analysis.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural validation relies on:
- Spectroscopic Techniques : -NMR to confirm methoxy (-OCH) protons (δ ~3.8 ppm) and thiazole C-H (δ ~7.5–8.5 ppm). -NMR identifies the sulfonyl (SO) carbon (δ ~110–120 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the 3-methylpiperidinyl sulfonyl group and thiazole-phenyl interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonylation?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis of sulfonyl chloride intermediates.
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Workup : Quench excess sulfonyl chloride with aqueous NaHCO, followed by extraction with ethyl acetate .
Q. What strategies resolve contradictions between in vitro bioactivity and cytotoxicity data for this compound?
- Methodological Answer : To address discrepancies:
- Dose-Response Profiling : Perform MTT assays across a wide concentration range (nM–µM) to establish therapeutic indices .
- Off-Target Screening : Use kinase/GPCR panels to identify unintended interactions (e.g., hERG inhibition) .
- Structural Modifications : Replace the 3-methylpiperidinyl group with less lipophilic substituents (e.g., morpholine) to reduce cytotoxicity while retaining target affinity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer : SAR approaches include:
- Thiazole Modifications : Substitute 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity and target binding .
- Sulfonamide Variations : Replace 3-methylpiperidine with bicyclic amines (e.g., 8-azabicyclo[3.2.1]octane) to improve metabolic stability .
- Benzamide Substituents : Introduce para-substituents (e.g., -Cl, -F) to modulate π-π stacking with hydrophobic enzyme pockets .
Computational docking (AutoDock Vina) validates proposed interactions .
Data-Driven Research Challenges
Q. How does the compound’s sulfonamide group influence its pharmacokinetic properties?
- Methodological Answer : The 3-methylpiperidinyl sulfonamide:
- Lipophilicity : LogP increases by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .
- Metabolic Stability : In vitro liver microsomal assays (human/rat) show t >60 min due to steric hindrance from the methyl group .
- Solubility : Aqueous solubility (<10 µM) is limited; formulation with cyclodextrins or PEGylation improves bioavailability .
Q. What computational tools predict binding modes of this compound to bacterial target enzymes?
- Methodological Answer : Workflow :
- Target Identification : Homology modeling (SWISS-MODEL) identifies bacterial PPTase (phosphopantetheinyl transferase) as a putative target .
- Docking Studies : Glide SP/XP (Schrödinger Suite) predicts hydrogen bonding between the sulfonamide and Arg156/Lys209 residues .
- MD Simulations : GROMACS confirms stability of the ligand-enzyme complex over 100 ns trajectories .
Interdisciplinary Applications
Q. How can this compound be repurposed for non-therapeutic applications (e.g., materials science)?
- Methodological Answer :
- Photostability Studies : UV-Vis spectroscopy reveals absorbance maxima at 270 nm (thiazole ring), suggesting utility as a UV stabilizer in polymers .
- Coordination Chemistry : Chelation with transition metals (e.g., Cu) forms stable complexes for catalytic applications .
- Membrane Technologies : Sulfonamide groups enable integration into ion-exchange membranes for fuel cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
